2,2',3,4,5,5'-Hexachlorodiphenyl ether
Overview
Description
2,2’,3,4,5,5’-Hexachlorodiphenyl ether is a chemical compound with the molecular formula C12H4Cl6O. It belongs to the class of chlorinated diphenyl ethers, which are known for their stability and persistence in the environment. This compound is characterized by the presence of six chlorine atoms attached to a diphenyl ether structure, making it highly chlorinated and hydrophobic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,5,5’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the diphenyl ether molecule .
Industrial Production Methods
In industrial settings, the production of 2,2’,3,4,5,5’-Hexachlorodiphenyl ether may involve continuous chlorination processes where diphenyl ether is exposed to chlorine gas in a reactor. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,4,5,5’-Hexachlorodiphenyl ether can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form chlorinated diphenyl ether derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, resulting in less chlorinated diphenyl ethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or aminated diphenyl ethers, while oxidation can produce quinones or other oxidized derivatives .
Scientific Research Applications
2,2’,3,4,5,5’-Hexachlorodiphenyl ether has several scientific research applications, including:
Environmental Studies: Due to its persistence and stability, it is used as a model compound to study the environmental fate and transport of chlorinated organic pollutants.
Toxicology Research: It serves as a reference compound in toxicological studies to understand the effects of chlorinated diphenyl ethers on biological systems.
Analytical Chemistry: The compound is used in the development and validation of analytical methods for detecting and quantifying chlorinated organic compounds in environmental samples.
Mechanism of Action
The mechanism of action of 2,2’,3,4,5,5’-Hexachlorodiphenyl ether involves its interaction with biological membranes and proteins. Due to its hydrophobic nature, it can integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, it can bind to and inhibit the activity of certain enzymes involved in cellular metabolism, leading to toxic effects .
Comparison with Similar Compounds
Similar Compounds
2,2’,3,4,4’,5-Hexachlorodiphenyl ether: Similar in structure but with a different chlorine substitution pattern.
2,2’,4,4’,5,5’-Hexachlorodiphenyl ether: Another isomer with a distinct arrangement of chlorine atoms.
2,2’,3,3’,4,4’-Hexachlorobiphenyl: A related compound with a biphenyl structure instead of a diphenyl ether.
Uniqueness
2,2’,3,4,5,5’-Hexachlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological activity. This distinct arrangement of chlorine atoms makes it a valuable compound for studying the effects of chlorination on the properties and behavior of diphenyl ethers .
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,5-dichlorophenoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-2-6(14)8(3-5)19-9-4-7(15)10(16)12(18)11(9)17/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPVKPARHZZFTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727738-81-0 | |
Record name | 2,2',3,4,5,5'-Hexachlorodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0727738810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,5,5'-HEXACHLORODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/921G95A8MA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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